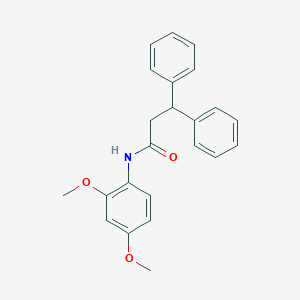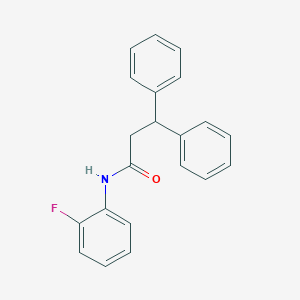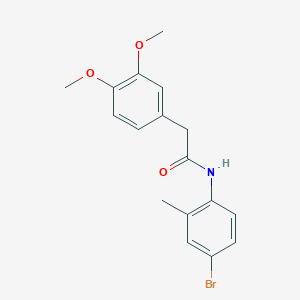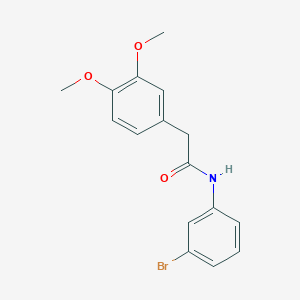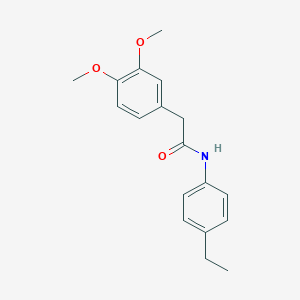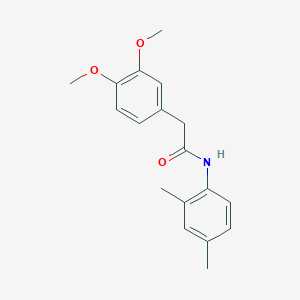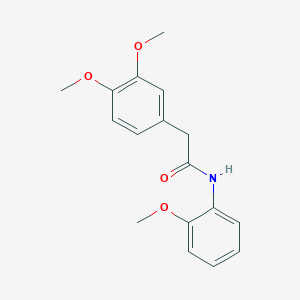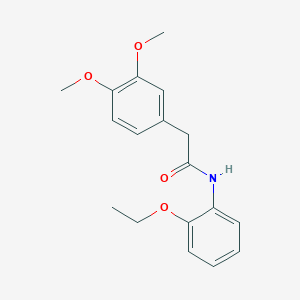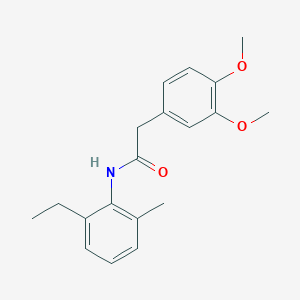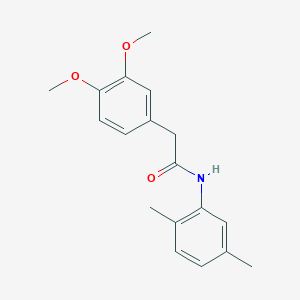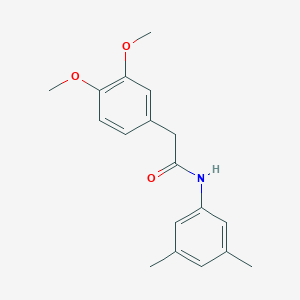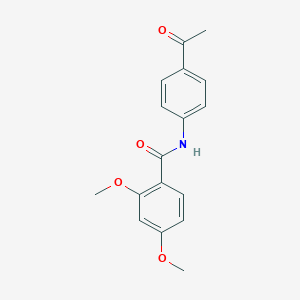
N-(4-acetylphenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2,4-dimethoxybenzamide, also known as 4'-acetyl-2',4'-dimethoxyacetophenone benzoylhydrazone (ADABH), is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. ADABH belongs to the class of benzoylhydrazones, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The exact mechanism of action of ADABH is not fully understood. However, it is believed that ADABH inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting topoisomerase II, ADABH can induce DNA damage and cell death in cancer cells. ADABH may also inhibit the activity of other enzymes involved in cell growth and survival.
Biochemical and Physiological Effects:
ADABH has been shown to have low toxicity in normal cells and tissues. In animal studies, ADABH has been found to have anti-tumor effects without causing significant side effects. ADABH has also been shown to have anti-inflammatory properties, which may be useful for treating inflammatory diseases such as rheumatoid arthritis. ADABH has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
実験室実験の利点と制限
ADABH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity in normal cells and tissues. ADABH has also been shown to have a broad spectrum of anti-cancer activity, making it a promising candidate for further study. However, there are also limitations to using ADABH in lab experiments. It may not be effective against all types of cancer, and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment regimen for ADABH.
将来の方向性
There are several future directions for research on ADABH. First, more studies are needed to understand the mechanism of action of ADABH. This will help to identify potential targets for cancer therapy and improve the efficacy of ADABH. Second, more preclinical and clinical studies are needed to evaluate the safety and efficacy of ADABH in humans. Finally, ADABH may have potential applications in other areas, such as anti-inflammatory and anti-viral therapy, which should be explored in future research.
Conclusion:
In conclusion, ADABH is a promising compound with potential therapeutic applications in cancer therapy. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further study. While there are limitations to using ADABH in lab experiments, its low toxicity and broad spectrum of activity make it a valuable tool for cancer research. More studies are needed to fully understand the mechanism of action and potential applications of ADABH.
合成法
ADABH can be synthesized through a multi-step process. First, 4-acetylphenylhydrazine is reacted with 2,4-dimethoxybenzoyl chloride to form 4-acetylphenyl 2,4-dimethoxybenzoylhydrazone. This intermediate product is then further reacted with acetic anhydride to yield ADABH. The purity of ADABH can be improved through recrystallization or column chromatography.
科学的研究の応用
ADABH has been studied for its potential anti-cancer properties. In vitro studies have shown that ADABH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ADABH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ADABH has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
特性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H17NO4/c1-11(19)12-4-6-13(7-5-12)18-17(20)15-9-8-14(21-2)10-16(15)22-3/h4-10H,1-3H3,(H,18,20) |
InChIキー |
LTQYMMDWMXDHJT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




